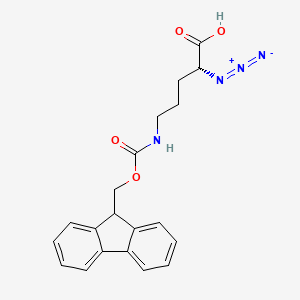

N3-D-Orn(Fmoc)-OH

Description

BenchChem offers high-quality N3-D-Orn(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-D-Orn(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVOUGLKGXMFRG-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Stability, Storage, and Handling of N3-D-Orn(Fmoc)-OH

Executive Summary

N3-D-Orn(Fmoc)-OH (systematically

This guide defines the rigorous storage protocols, stability profiles, and handling workflows required to maintain the integrity of this reagent in drug development and research environments.

Chemical Identity & Properties

To ensure accurate handling, the chemical structure must be unambiguously defined. While the nomenclature "N3-D-Orn(Fmoc)-OH" can be ambiguous, commercial vendors and CAS registries map this string to the Alpha-Fmoc, Delta-Azido derivative.

| Property | Specification |

| Systematic Name | |

| Common Synonyms | Fmoc-D-Orn(N3)-OH; (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-azidopentanoic acid |

| CAS Number | 1176270-25-9 (D-isomer) / 1097192-04-5 (L-isomer generic ref) |

| Molecular Formula | |

| Molecular Weight | 380.40 g/mol |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM; Insoluble in Water |

| Appearance | White to off-white crystalline powder |

Stability Profile

The stability of N3-D-Orn(Fmoc)-OH is governed by two primary functional groups: the base-labile Fmoc group and the redox-sensitive Azide moiety.

Thermal & Photostability

-

Thermal: The alkyl azide moiety is generally stable at ambient temperatures but can decompose at elevated temperatures (>100°C). In the solid state, the compound is stable at room temperature for weeks, but degradation accelerates above 30°C.

-

Photostability: While alkyl azides are more photostable than aryl azides, prolonged exposure to UV light can induce nitrogen extrusion and decomposition. Storage in amber vials is mandatory.

Chemical Sensitivity[3]

-

Base Sensitivity (Fmoc): The

-Fmoc group is rapidly cleaved by secondary amines (e.g., 20% Piperidine) and mild bases. Exposure to basic fumes in storage will degrade the reagent. -

Redox Sensitivity (Azide): The

-azido group is stable to standard SPPS acids (TFA) and bases (Piperidine). However, it is highly unstable in the presence of:-

Phosphines: Triphenylphosphine or TCEP will reduce the azide to an amine via the Staudinger reaction.

-

Thiols: Strong reducing agents like DTT (Dithiothreitol) can slowly reduce azides over time.

-

Active Metals: Copper(I) triggers cycloaddition; ensure no accidental exposure to Cu catalysts during storage.

-

Storage & Handling Protocols

Long-Term Storage Conditions

To maximize shelf-life (up to 3 years), adhere to the following parameters:

-

Temperature: -20°C

5°C. -

Atmosphere: Inert gas blanket (Argon or Nitrogen) recommended after opening.

-

Container: Tightly sealed amber glass or opaque plastic to prevent photolysis.

-

Desiccation: Store over desiccant (silica gel) to prevent hydrolysis of the Fmoc ester linkage.

Handling Workflow

The following workflow prevents condensation-induced degradation, a common failure mode for refrigerated peptide reagents.

Figure 1: Critical handling workflow to prevent moisture ingress during reagent dispensing.

Quality Control (QC) & Troubleshooting

Trustworthiness in synthesis relies on validating the starting material. Perform these checks if degradation is suspected (e.g., loss of Fmoc, azide reduction).

Analytical Methods

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

-

Mobile Phase: Gradient 5-95% Acetonitrile in Water (+0.1% TFA).

-

Detection: UV at 254 nm (Fmoc absorption) and 210 nm (peptide bond/azide).

-

Acceptance Criteria: Purity > 98%. Impurities often elute earlier (Fmoc-cleaved species).

-

-

Mass Spectrometry (ESI-MS):

-

Expected Mass:

, -

Degradation Markers: Look for Mass 159 (Fmoc cleavage byproduct) or Mass -26 (Loss of

from azide, rare in ESI unless high voltage).

-

QC Decision Tree

Figure 2: Quality Control logic flow for validating reagent integrity before synthesis.

Application in SPPS

Coupling Protocol

N3-D-Orn(Fmoc)-OH behaves like a standard amino acid but requires specific precautions to prevent racemization or azide degradation.

-

Activation: Use DIC/Oxyma or HBTU/DIPEA. Avoid HATU if possible, as it can cause excessive activation leading to racemization of sensitive derivatives, though Ornithine is generally robust.

-

Stoichiometry: Use 3-4 equivalents relative to resin loading.

-

Deprotection: Standard 20% Piperidine in DMF is safe for the azide group.

-

Capping: Acetic anhydride capping is compatible.

"Do Not Use" List

During the synthesis of peptides containing this residue, avoid the following reagents in downstream steps:

-

TCEP / DTT: Will reduce the Azide to an Amine. Use these only after the click reaction is complete or if reduction is the intended goal.

-

Palladium (Pd): Used for Alloc deprotection; can potentially reduce azides under hydrogenolytic conditions (though Pd(PPh3)4 in scavengers is usually fine).

References

-

BenchChem. (2025).[1][2] An In-depth Technical Guide to Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine. Retrieved from

- Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.

- Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.

-

Chem-Impex International. (2024). Product Specification: Fmoc-D-Orn(N3)-OH. Retrieved from

-

MedChemExpress. (2024). N3-L-Orn(Fmoc)-OH Stability and Storage. Retrieved from

Sources

Application Note: Strategic Incorporation of N3-D-Orn(Fmoc)-OH for Branched and Bioorthogonal Peptide Engineering

Topic: Incorporating N3-D-Orn(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS) Content Type: Detailed Application Note & Protocol Guide Audience: Senior Scientists, Peptide Chemists, and Drug Discovery Researchers

Reagent Profile & Structural Logic

N3-D-Orn(Fmoc)-OH (

Unlike the more common Fmoc-D-Orn(N3)-OH (which extends the backbone via Fmoc and presents a side-chain azide), the N3-D-Orn(Fmoc)-OH reagent features:

-

-Azido Group (

-

-Fmoc Group (

Reagent Verification (Critical Step)

Before proceeding, verify the structure of your starting material. Nomenclature varies by vendor.

-

Target Reagent (This Guide):

-Azido, -

Common Alternative:

-Fmoc,

Strategic Applications

The incorporation of N3-D-Orn(Fmoc)-OH enables complex architectures that are difficult to achieve with standard amino acids:

-

Site-Specific Branching: The

-azide halts linear synthesis, while the -

"Clickable" N-Termini: Introduces a stable bioorthogonal handle at the N-terminus without the instability associated with some diazo-transfer reagents.

-

Head-to-Sidechain Cyclization: Facilitates the formation of lactam bridges between the newly exposed

-amine and a C-terminal carboxylate (on-resin cyclization).

Experimental Workflow: Synthesis of N-Terminally Azido-Branched Peptides

Phase A: Coupling of N3-D-Orn(Fmoc)-OH

-Azido acids are sterically less demanding than Fmoc-protected amino acids but are prone to racemization if activated with uronium salts (HATU/HBTU) in the presence of strong bases like DIEA.Protocol:

-

Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

-

Activation (Low-Racemization Method):

-

Dissolve N3-D-Orn(Fmoc)-OH (3.0 eq) and DIC (3.0 eq) in minimal DMF/DCM (1:1).

-

Add Oxyma Pure or HOBt (3.0 eq).

-

Crucial: Avoid pre-activation for >5 minutes.

-

Alternative: If using HATU, use 2,4,6-Collidine (TMP) instead of DIEA to suppress epimerization at the

-carbon [1].

-

-

Coupling: Add the mixture to the resin. Agitate for 2–4 hours at room temperature.

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The test should be negative (no free amines).

-

Capping (Optional but Recommended): Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Phase B: Branch Generation (Side-Chain Extension)

Once the

Protocol:

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

min).-

Note: The

-azido group is stable to piperidine [2].[1]

-

-

Wash: DMF (

min), DCM ( -

Branch Coupling: Couple the next Fmoc-amino acid to the exposed

-amine using standard HATU/DIEA protocols. -

Elongation: Continue SPPS cycles to build the branched sequence.

Phase C: Cleavage & Workup

-

Final Deprotection: Remove the N-terminal Fmoc of the branch (if applicable).

-

Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5).

-

Warning:Do not use thiols (EDT/DODT) if you intend to keep the azide intact for downstream click chemistry. Thiols can reduce azides to amines or form thio-adducts under acidic conditions [3].

-

-

Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Visualizing the Branching Strategy

The following diagram illustrates the structural logic of using N3-D-Orn(Fmoc)-OH to transition from a linear peptide to a branched architecture.

Caption: Workflow for converting a linear peptide into a branched scaffold using N3-D-Orn(Fmoc)-OH. The alpha-azide acts as a cap, diverting synthesis to the side chain.

Technical Data & Troubleshooting

Physicochemical Properties

| Property | Specification |

| Formula | |

| MW | 380.4 g/mol |

| Solubility | Soluble in DMF, DMSO, NMP. Sparingly soluble in DCM. |

| Stability | Stable to TFA (acid) and Piperidine (base). Sensitive to Phosphines (TCEP, |

Common Challenges & Solutions

| Challenge | Cause | Solution |

| Azide Reduction | Exposure to reducing agents (DTT, TCEP) or thiols during cleavage. | Use TIPS or Phenol as scavengers during TFA cleavage. Avoid EDT. |

| Racemization | Base-catalyzed proton abstraction at | Use DIC/Oxyma (neutral pH activation) or Collidine instead of DIEA/NMM. |

| Incomplete Coupling | Steric hindrance of the secondary structure. | Double couple (2 x 1 hr). Increase temperature to 40°C (carefully, azides are generally heat stable up to 80°C but caution is advised). |

| Staudinger Reaction | Inadvertent contact with phosphines. | Ensure all solvents/lines are free of TCEP/Phosphines if the azide is the desired final product. |

Bioorthogonal Ligation Protocol (CuAAC)

Following cleavage and purification, the N-terminal azide can be reacted with an alkyne-functionalized payload (fluorophore, PEG, drug).

Reagents:

-

Peptide-Orn(

)-Branch ( -

Alkyne-Payload (

) -

(

-

THPTA or TBTA Ligand (

) -

Sodium Ascorbate (

)

Procedure:

-

Dissolve peptide and alkyne in Phosphate Buffer (pH 7.4) / DMSO (if needed).

-

Pre-mix

and THPTA ligand under inert gas ( -

Add Cu-Ligand complex to the peptide mixture.

-

Initiate reaction by adding Sodium Ascorbate (freshly prepared).

-

Incubate for 1–2 hours at RT in the dark.

-

Purify via HPLC.

References

-

Meldal, M., et al. (1997).[1] Azido acids in a novel method of solid-phase peptide synthesis.[1][2] Tetrahedron Letters.

-

Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azido acids and chlorides. Organic Letters.

-

Hansen, S. R., et al. (2022). Side reactions of the azide group in Fmoc SPPS: Reduction and degradation. Journal of Peptide Science.[3]

-

BenchChem. (2025).[4] Technical Guide to N3-L-Orn(Fmoc)-OH.[5]

-

Iris Biotech. (2024). Alpha Azido Acids in SPPS: Application Note.

Sources

Application Note: A Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-D-Orn(Fmoc)-OH

Introduction: The Power of Click Chemistry in Peptide Modification

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in chemical biology, drug discovery, and materials science.[1][2] This highly efficient and specific "click chemistry" reaction enables the covalent ligation of molecules with remarkable precision, even in complex biological environments.[3][4] The reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][5] Its high yields, mild reaction conditions, and orthogonality to most biological functional groups have made it a go-to method for bioconjugation.[3][6]

A key application of CuAAC lies in the site-specific modification of peptides and proteins.[7][8] The incorporation of non-canonical amino acids bearing azide or alkyne functionalities allows for precise downstream labeling, cyclization, or conjugation.[9][10] Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-D-ornithine (N3-D-Orn(Fmoc)-OH) is a valuable building block for this purpose.[10][11] Its Fmoc-protected α-amine allows for straightforward integration into standard solid-phase peptide synthesis (SPPS), while the δ-azido group serves as a handle for subsequent CuAAC reactions.[10] This enables the development of novel peptide-based therapeutics, diagnostic agents, and research tools with enhanced properties, such as increased stability against enzymatic degradation.[1][10]

This application note provides a detailed protocol for performing the CuAAC reaction with peptides containing N3-D-Orn(Fmoc)-OH. It covers the essential materials, a step-by-step procedure, and critical considerations for achieving high reaction efficiency and purity.

Reaction Principle and Workflow

The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of the copper(I) ion to the terminal alkyne.[12] This coordination lowers the pKa of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[5] The azide then coordinates to the copper center and undergoes a [3+2] cycloaddition with the activated alkyne, ultimately yielding the stable triazole product.[12]

To ensure the catalytic cycle's efficiency, the copper must be maintained in the +1 oxidation state.[13] Since Cu(I) is prone to oxidation to the inactive Cu(II) state, a reducing agent, typically sodium ascorbate, is added to the reaction mixture to regenerate Cu(I) from any oxidized species.[5][14] Furthermore, stabilizing ligands are often employed to protect the Cu(I) catalyst from oxidation and disproportionation, thereby enhancing reaction rates and yields.[15][16]

A generalized workflow for the CuAAC reaction with an N3-D-Orn(Fmoc)-OH containing peptide is depicted below:

Caption: General workflow for CuAAC with N3-D-Orn(Fmoc)-OH peptides.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N3-D-Orn(Fmoc)-OH containing peptide | >95% Purity | Synthesized in-house or custom | Lyophilized powder |

| Alkyne-functionalized molecule | High Purity | Various | e.g., alkyne-biotin, alkyne-fluorophore |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | Sigma-Aldrich | Prepare fresh stock solution |

| Sodium L-Ascorbate | ≥98% | Sigma-Aldrich | Prepare fresh stock solution |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Vector Labs, BroadPharm | Water-soluble ligand to stabilize Cu(I)[3][14] |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | Co-solvent to aid solubility |

| Deionized Water (ddH₂O) | 18.2 MΩ·cm | Millipore | For preparing aqueous solutions |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | For HPLC purification |

| Trifluoroacetic Acid (TFA) | HPLC Grade | Fisher Scientific | For HPLC purification |

| Reaction Vials | 1.5 mL or 2.0 mL microcentrifuge tubes | Eppendorf | |

| HPLC System | C18 column | Agilent, Waters | For purification and analysis |

| Mass Spectrometer | ESI-MS | Bruker, Thermo Fisher | For product characterization |

Note on N3-D-Orn(Fmoc)-OH: This amino acid derivative should be stored at -20°C for long-term stability.[17] It is soluble in common organic solvents used in SPPS such as DMF and NMP.[10]

Detailed Experimental Protocol

This protocol provides a general procedure for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.[18]

Preparation of Stock Solutions

-

Copper(II) Sulfate (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

-

Sodium Ascorbate (1 M): Dissolve 198.1 mg of sodium ascorbate in 1.0 mL of deionized water. This solution should be prepared fresh before each use.

-

THPTA (200 mM): Dissolve 86.9 mg of THPTA in 1.0 mL of deionized water.[2]

-

Peptide (10 mM): Dissolve the appropriate amount of your lyophilized N3-D-Orn(Fmoc)-OH containing peptide in deionized water or a suitable buffer. If solubility is an issue, a minimal amount of DMSO can be added.

-

Alkyne (20 mM): Dissolve the alkyne-functionalized molecule in DMSO.

CuAAC Reaction Setup

The following procedure is for a final reaction volume of 200 µL. The reaction can be scaled up or down as needed.

-

In a 1.5 mL microcentrifuge tube, add the following reagents in the order listed:

-

100 µL of deionized water (or appropriate buffer)

-

40 µL of DMSO

-

20 µL of 10 mM peptide stock solution (Final concentration: 1 mM)

-

12 µL of 20 mM alkyne stock solution (Final concentration: 1.2 mM, 1.2 equivalents)

-

-

Vortex the mixture gently to ensure homogeneity.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix. It is crucial to add the ligand to the copper solution before the reducing agent.[19]

-

Add the 4 µL of the catalyst premix to the reaction mixture.

-

Initiate the reaction: Add 20 µL of freshly prepared 1 M sodium ascorbate stock solution (Final concentration: 100 mM).

-

Vortex the reaction mixture gently and incubate at room temperature (20-25°C) for 1-4 hours. The reaction can also be performed overnight at 4°C if the biomolecule is not stable at room temperature for extended periods.[18] For less reactive substrates, the temperature can be increased to 37°C.[18]

Reaction Monitoring and Work-up

-

Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the expected product mass.

-

Work-up and Purification: Once the reaction is complete, the desired triazole-conjugated peptide can be purified from excess reagents and catalyst using reverse-phase HPLC. A standard C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.

Key Optimization Parameters

To achieve the best results, it may be necessary to optimize several reaction parameters. A systematic approach, varying one parameter at a time, is recommended.[18]

| Parameter | Typical Range | Rationale & Considerations |

| Copper Concentration | 50 µM - 1 mM | Higher concentrations can increase the reaction rate, but may also lead to side reactions or biomolecule degradation.[18] For many bioconjugations, a threshold concentration of around 50-250 µM is needed for maximal activity.[20] |

| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio of ligand to copper helps to stabilize the Cu(I) catalyst and can mitigate oxidative damage to sensitive biomolecules.[3][20] |

| Sodium Ascorbate Conc. | 1 mM - 10 mM | A sufficient excess of the reducing agent is necessary to maintain the copper in its active Cu(I) state.[18] |

| Reaction Time | 30 min - 12 hours | Dependent on the reactivity of the specific azide and alkyne. Monitor by LC-MS to determine the optimal time.[18] |

| Temperature | 4°C - 37°C | Room temperature is often sufficient. Lower temperatures can be used for sensitive molecules, while slightly elevated temperatures may accelerate slow reactions.[18] |

| Solvent System | Aqueous/Organic mixtures | Co-solvents like DMSO or t-BuOH can be used to solubilize hydrophobic reactants.[2] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Ensure the sodium ascorbate solution is freshly prepared. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive reactions.[21] |

| Poor solubility of reactants. | Increase the percentage of co-solvent (e.g., DMSO). Ensure all components are fully dissolved before initiating the reaction. | |

| Ineffective ligand. | Use a proven accelerating ligand like THPTA. Ensure the correct ligand-to-copper ratio is used.[3] | |

| Interference from buffer components. | Avoid buffers containing strong chelators (e.g., EDTA), strong bases, or thiols which can interfere with the copper catalyst.[18] | |

| Slow or Incomplete Reaction | Insufficient catalyst loading. | Increase the concentration of the copper catalyst and ligand. |

| Steric hindrance around the azide or alkyne. | Increase the reaction time and/or temperature. Consider a more potent ligand if available. | |

| Observation of Side Products | Oxidative homocoupling of the alkyne (Glaser coupling). | This is often promoted by oxygen. Ensure the reaction is properly deoxygenated and a sufficient excess of sodium ascorbate is present.[21] |

| Degradation of the peptide. | This can be caused by reactive oxygen species. Increase the ligand-to-copper ratio (e.g., 5:1).[20] Consider adding a radical scavenger like aminoguanidine.[13] |

Visualizing the CuAAC Mechanism

The catalytic cycle of the CuAAC reaction involves several key steps, from the formation of the copper-acetylide to the final triazole product.

Sources

- 1. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. jpt.com [jpt.com]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jenabioscience.com [jenabioscience.com]

- 14. broadpharm.com [broadpharm.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. scispace.com [scispace.com]

- 17. peptide.com [peptide.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jenabioscience.com [jenabioscience.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Strain-promoted azide-alkyne cycloaddition (SPAAC) using N3-D-Orn(Fmoc)-OH

Application Note: High-Fidelity Incorporation and SPAAC Conjugation of N3-D-Orn(Fmoc)-OH

Abstract

This technical guide details the protocol for utilizing N3-D-Orn(Fmoc)-OH (Fmoc-D-Ornithine(azide)-OH) in Solid-Phase Peptide Synthesis (SPPS) and subsequent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Unlike L-isomers, the D-configuration of this non-canonical amino acid confers significant proteolytic stability, making it ideal for in vivo peptidomimetics and therapeutic conjugates. This document addresses critical stability factors—specifically the prevention of azide reduction during TFA cleavage—and provides optimized reaction parameters for copper-free "click" conjugation with DBCO/BCN moieties.

Introduction: The Strategic Advantage of D-Ornithine Azides

In modern drug development, the transition from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to SPAAC is driven by the need for biocompatibility. Copper catalysts, while efficient, are cytotoxic and can induce oxidative damage to proteins.

N3-D-Orn(Fmoc)-OH serves as a dual-purpose tool:

-

Bioorthogonality: The

-azide side chain provides a chemically inert handle that reacts exclusively with strained alkynes (e.g., DBCO) without catalysts.[1] -

Metabolic Stability: The D-backbone renders the peptide resistant to endogenous proteases, significantly extending serum half-life compared to L-Lysine or L-Ornithine analogues.

Key Application Areas:

-

Peptide-Drug Conjugates (PDCs).

-

Stapled peptides (via dual azide-alkyne insertion).

-

Live-cell surface labeling.

Material Profile & Specifications

| Property | Specification |

| Chemical Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-azidopentanoic acid |

| Abbreviation | Fmoc-D-Orn(N3)-OH |

| CAS Number | 1176270-25-9 |

| Molecular Weight | 380.4 g/mol |

| Formula | |

| Solubility | Soluble in DMF, NMP, DMSO.[2][3] Sparingly soluble in DCM. |

| Storage | -20°C, desiccated. Protect from light. |

| Stability | Stable to Piperidine (20%) and DIEA. Sensitive to Phosphines (TCEP) and Thiols (DTT, EDT). |

Workflow Overview

The following diagram illustrates the integration of N3-D-Orn into a standard SPPS workflow and the subsequent divergence into solution-phase or on-resin SPAAC.

Figure 1: Strategic workflow for integrating Azido-Ornithine into peptides. Path A is recommended for expensive payloads to minimize waste.

Protocol 1: Solid Phase Peptide Synthesis (SPPS)

Expert Insight: The azide group is generally stable to Fmoc deprotection conditions (20% Piperidine). However, it is thermodynamically unstable in the presence of strong reducing agents.

-

CRITICAL WARNING: Do not use DTT (Dithiothreitol) or phosphines (like TCEP) during synthesis or handling, as these will reduce the azide to an amine (Staudinger reduction).

Step-by-Step Procedure:

-

Resin Preparation:

-

Swell resin (e.g., Rink Amide MBHA) in DMF for 30 minutes.

-

-

Standard Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

-

Coupling of N3-D-Orn(Fmoc)-OH:

-

Stoichiometry: Use 3-4 equivalents of amino acid relative to resin loading.

-

Activator: HATU or HBTU (3.9 eq) + DIEA (8 eq).

-

Time: 45–60 minutes at Room Temperature.

-

Note: Double coupling is rarely necessary for Ornithine derivatives unless the sequence is highly aggregated.

-

-

Capping (Optional but Recommended):

-

Acetic anhydride/DIEA/DMF to cap unreacted amines.

-

-

Final Cleavage (The Critical Step):

-

Standard cocktails containing EDT (Ethanedithiol) must be avoided. Thiols can reduce alkyl azides during acidolysis.

-

Recommended Cocktail (Reagent K derivative):

-

TFA (92.5%)

-

TIPS (Triisopropylsilane) (2.5%)

-

Water (2.5%)

-

Phenol (2.5%) - Acts as a scavenger without reducing the azide.

-

-

Incubate for 2–3 hours. Precipitate in cold diethyl ether.

-

Protocol 2: SPAAC Conjugation (Solution Phase)

Expert Insight: SPAAC kinetics (

Reagents:

-

Peptide: Purified Azido-peptide (from Protocol 1).

-

Cyclooctyne: DBCO-PEG4-Fluorophore or DBCO-Drug.

-

Buffer: PBS (pH 7.[4]4) or DMSO/Water mixture.

Step-by-Step Procedure:

-

Dissolution:

-

Dissolve the Azido-peptide in reaction buffer to a concentration of 2–5 mM . High concentration drives the reaction.

-

Tip: If the peptide is hydrophobic, add up to 20-30% DMSO or DMF.

-

-

Addition of Cyclooctyne:

-

Add 1.2 to 1.5 equivalents of the DBCO reagent.

-

Why? A slight excess ensures all azide sites are clicked, simplifying purification (removing unreacted small molecule DBCO is easier than separating unreacted peptide).

-

-

Incubation:

-

Purification:

-

Purify via RP-HPLC or Size Exclusion Chromatography (SEC) depending on the size of the payload.

-

Mechanism of Action (SPAAC)

Figure 2: The concerted cycloaddition mechanism. The ring strain of DBCO drives the reaction with the Azide to form a stable triazole.[1][4]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Azide peak missing after cleavage | Reduction by scavengers. | Ensure Cleavage Cocktail is Thiol-Free . Use Phenol/TIPS instead of EDT/Thioanisole. |

| Incomplete SPAAC reaction | Low concentration. | Increase peptide concentration to >1 mM. Reactants at µM concentrations react very slowly. |

| Precipitation during Click | Solubility mismatch. | Add DMSO or DMF (up to 30%) to the buffer. Ensure the DBCO linker has PEG spacers (e.g., DBCO-PEG4-X). |

| Mass Spec shows -26 Da shift | Azide reduced to Amine.[6] | This indicates Staudinger reduction. Check for phosphine contamination (TCEP) in buffers or DTT in loading dyes. |

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.

-

Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research.

-

BenchChem Technical Support. (2025). Stability of Azide Group During SPPS TFA Cleavage.

-

Mellal, K., et al. (2020). Fmoc-Solid Phase Peptide Synthesis: The Azide Survival Guide. ChemBioChem.

Sources

Synthesis of peptide-drug conjugates using N3-D-Orn(Fmoc)-OH

Application Note: High-Fidelity Synthesis of Branched Peptide-Drug Conjugates using N3-D-Orn(Fmoc)-OH

Executive Summary

The synthesis of Peptide-Drug Conjugates (PDCs) requires precise orthogonal strategies to attach cytotoxic payloads without compromising the binding affinity of the targeting peptide. This guide details the application of N3-D-Orn(Fmoc)-OH (

Unlike standard building blocks, this residue functions as a terminal bifunctional hub . The

Chemical Logic & Strategic Design

The "Hub" Architecture

The structural syntax N3-D-Orn(Fmoc)-OH dictates its placement at the N-terminus of a peptide sequence. Because the

- -Position (Azide): Chemoselective handle for Alkyne-functionalized drugs (Payload). Stable to base (piperidine) and acid (TFA), but sensitive to reduction.

- -Position (Fmoc-Amine): Allows for orthogonal deprotection and extension perpendicular to the backbone (Branching).

-

Chirality (D-Orn): Disrupts protease recognition sites, extending the in vivo half-life of the N-terminal junction.

Orthogonality Matrix

| Functional Group | Sensitivity | Stability | Role in PDC |

| Reducing agents (Phosphines, DTT) | TFA, Piperidine, DIEA | Payload attachment (Click) | |

| Piperidine, DBU | TFA, Mild Acid | Branching / Solubilizing tag | |

| Side-Chain Protecting Groups (tBu, Pbf, Trt) | High % TFA | Piperidine, Reduction | Permanent protection during synthesis |

Workflow Visualization

The following diagram illustrates the "Branch-and-Click" strategy enabled by this specific residue.

Figure 1: Step-wise assembly of a branched PDC. Note the critical control point at the cleavage stage to prevent azide reduction.

Detailed Protocols

Protocol A: Incorporation of N3-D-Orn(Fmoc)-OH via SPPS

Context: This residue is coupled to the N-terminus of the resin-bound peptide. Reagents: HATU (Activator), HOAt (Additive), DIEA (Base), DMF (Solvent).

-

Resin Preparation: Ensure the preceding N-terminal Fmoc group is removed (20% Piperidine/DMF) and the resin is washed (3x DMF, 3x DCM).

-

Activation:

-

Dissolve N3-D-Orn(Fmoc)-OH (3.0 eq relative to resin loading) in DMF.

-

Add HATU (2.9 eq) and HOAt (3.0 eq). Note: HOAt is recommended over HOBt to accelerate coupling of sterically hindered secondary structures.

-

Add DIEA (6.0 eq) immediately prior to adding to the resin.

-

-

Coupling:

-

Incubate the resin with the activated solution for 2 to 4 hours at room temperature.

-Azido acids generally display slower kinetics than standard amino acids. -

Monitor: Use the Kaiser Test (Ninhydrin). The test should be negative (yellow/clear beads) indicating the amine is capped.

-

-

Wash: Drain and wash resin with DMF (5x).

Technical Note: Do not attempt to remove an Fmoc group from the

Protocol B: Side-Chain Branching (Optional)

If a solubilizing tag (e.g., PEG) is required to offset the hydrophobicity of the drug payload:

-

Side-Chain Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). This exposes the

-amine of the Ornithine. -

Coupling Branch: Couple Fmoc-PEG-OH or a lipid tail using standard HBTU/DIEA conditions.

-

Final Wash: Wash thoroughly with DCM and Methanol to shrink the resin before cleavage.

Protocol C: Cleavage from Resin (CRITICAL)

Safety Alert: Standard cleavage cocktails containing Dithiothreitol (DTT) must be avoided. DTT and other strong thiols can reduce the azide (-N

Recommended Cocktail (Reagent K-derivative without DTT):

-

Trifluoroacetic Acid (TFA): 92.5%[4]

-

Triisopropylsilane (TIS): 2.5% (Scavenger)[4]

-

Water (H

O): 2.5%[4][5] -

Thioanisole: 2.5% (Optional, accelerates Pbf removal)

Procedure:

-

Add cold cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate gently for 2–3 hours.

-

Precipitate the filtrate into cold diethyl ether (-20°C).

-

Centrifuge (3000 rpm, 5 min) and wash the pellet 2x with cold ether.

-

Lyophilize immediately. Do not store the crude peptide in acidic solution for prolonged periods.

Protocol D: Copper-Catalyzed Click Conjugation (CuAAC)

Context: Conjugating the Alkyne-Drug to the Purified Azido-Peptide.

Reagents: CuSO

-

Stock Solutions:

-

Reaction Setup:

-

To the Peptide solution, add the Drug (Alkyne) (1.2 – 1.5 equivalents).

-

Add the Cu-THPTA complex (0.5 eq of Cu).

-

Initiate reaction by adding Sodium Ascorbate (5.0 eq).

-

Final Solvent Ratio: Aim for <20% DMSO if possible to prevent peptide precipitation, though many PDCs require up to 50% DMSO.

-

-

Incubation:

-

Flush headspace with Nitrogen (optional but recommended).

-

Incubate at Room Temperature for 1–2 hours.

-

Monitor: LC-MS should show the disappearance of the Azide mass (-N

) and appearance of the Triazole adduct.

-

-

Copper Removal:

-

Add EDTA (10 mM final concentration) to chelate copper before HPLC purification.

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Azide Reduction | Used DTT in cleavage cocktail. | Restart synthesis. Use TIS/Water only. |

| Incomplete Coupling | Steric hindrance of | Double couple; switch to HATU/HOAt; increase temp to 40°C. |

| Peptide Aggregation | Drug payload is too hydrophobic. | Utilize the |

| Copper Precipitation | Insufficient Ligand (THPTA). | Maintain Ligand:Cu ratio > 5:1. Use THPTA over TBTA for aqueous solubility. |

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

-

Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing

-azide-protected amino acids. Organic Letters, 3(5), 781-783. Link -

Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support—the choice of thioscavenger? Journal of Peptide Science, 16(1), 10-14. Link

-

Tang, W., & Becker, M. L. (2014). "Click" reactions: a versatile toolbox for the synthesis of peptide-conjugates. Chemical Society Reviews, 43(20), 7013-7039. Link

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Alpha-azido acids for direct use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. researchgate.net [researchgate.net]

- 5. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: A Step-by-Step Guide to Peptide Cleavage and Purification Featuring N3-D-Orn(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the creation of molecules with enhanced stability, novel functionalities, and tailored therapeutic properties. This guide provides a comprehensive, step-by-step protocol for the final stages of solid-phase peptide synthesis (SPPS): cleavage from the resin and subsequent purification. We focus on peptides incorporating N3-D-Orn(Fmoc)-OH, a versatile building block that introduces an azide moiety for subsequent bio-orthogonal "click" chemistry applications. This document will detail the chemical principles behind cleavage cocktails, provide optimized protocols for high-purity peptide isolation via reverse-phase HPLC, and discuss the unique post-purification modifications enabled by the azide functional group.

Introduction: The Final Steps of Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, allowing for the stepwise assembly of amino acids on an insoluble resin support.[1][2] This method simplifies the synthesis process by allowing for easy removal of excess reagents and by-products through simple washing steps.[3] The entire process, from the anchoring of the first amino acid to the final cleavage, is a meticulously orchestrated sequence of chemical reactions.[4][5]

The final, and arguably most critical, stages of this process are the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups, followed by the purification of the crude peptide to a high degree of homogeneity.[1][2] These steps are paramount to obtaining a biologically active and reliable product.

This guide will focus on peptides synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, a popular method due to its use of a base-labile α-amino protecting group, which is removed under mild conditions.[6][7] Specifically, we will address the unique considerations for peptides containing N3-D-Orn(Fmoc)-OH, an amino acid that introduces a chemically addressable azide group, opening the door for a wide array of post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9]

Peptide Cleavage: Liberating the Synthetic Peptide

The cleavage process in Fmoc-based SPPS is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[10][11] This single step serves a dual purpose: it severs the bond linking the C-terminus of the peptide to the resin and removes the acid-labile protecting groups from the amino acid side chains.[10][12]

The Chemistry of Cleavage and the Role of Scavengers

During acid-mediated cleavage, highly reactive cationic species are generated from the cleaved protecting groups (e.g., tert-butyl cations from Boc or tBu groups).[12][13] These carbocations can indiscriminately alkylate nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesirable and often inseparable by-products.[14][15]

To prevent these side reactions, a "cleavage cocktail" is employed. This is a mixture of TFA and various scavenger molecules designed to trap these reactive cations.[10][11] The choice of scavengers is critical and depends on the amino acid composition of the peptide.[14][16]

Common Scavengers and Their Functions:

| Scavenger | Function | Target Residues |

| Water (H₂O) | Scavenges tert-butyl cations.[10][17] | Asp, Glu, Ser, Thr, Tyr |

| Triisopropylsilane (TIS) | A potent scavenger for trityl and Pbf cations.[10][18] | Cys, Arg, His |

| 1,2-Ethanedithiol (EDT) | Reduces oxidation of Cys and Met side chains and scavenges t-butyl cations.[10][16] | Cys, Met |

| Phenol | Protects Tyr and Trp side chains from oxidation and alkylation.[10][18] | Tyr, Trp |

| Thioanisole | Aids in the removal of the Pbf protecting group from Arginine and suppresses oxidation.[10] | Arg, Cys, Met |

Experimental Protocol: Peptide Cleavage

This protocol provides a general procedure for the cleavage of a peptide containing N3-D-Orn(Fmoc)-OH from a standard resin (e.g., Rink Amide).

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail (see table below for recommendations)

-

Dichloromethane (DCM)

-

Cold methyl tert-butyl ether (MTBE) or diethyl ether

-

Reaction vessel (e.g., a fritted syringe or round-bottom flask)

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas supply

Recommended Cleavage Cocktails:

| Cocktail | Composition (v/v) | Target Peptides & Remarks |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS[17][18] | A good general-purpose, low-odor cocktail for peptides without Met or Cys. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT[14][17] | A robust cocktail for peptides with multiple sensitive residues like Cys, Met, and Trp.[14] |

| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O[14][15] | Suitable for many peptides, especially those without highly sensitive residues. |

Procedure:

-

Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual solvents. Dry the resin under a stream of nitrogen.[12]

-

Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 2 mL for 100 mg of resin).[12] Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture into a new tube containing cold MTBE or diethyl ether (at least 10 times the volume of the cleavage cocktail). A white precipitate, the crude peptide, should form.[11]

-

Isolation and Washing: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.

-

Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.

Diagram of the Peptide Cleavage Workflow

Caption: Workflow for peptide cleavage from the solid support.

Peptide Purification: Isolating the Target Molecule

The crude product obtained after cleavage is a mixture containing the desired peptide, truncated sequences, and by-products from side reactions. Therefore, a robust purification step is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power.[19][20][21]

Principles of Reverse-Phase HPLC for Peptides

RP-HPLC separates molecules based on their hydrophobicity.[22] The stationary phase is nonpolar (e.g., silica modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides bind to the stationary phase through hydrophobic interactions. By gradually increasing the concentration of the organic solvent in the mobile phase, the peptides are eluted in order of increasing hydrophobicity.[19][22] Trifluoroacetic acid (0.1%) is commonly added to both mobile phases to act as an ion-pairing agent, improving peak shape and resolution.[21]

Experimental Protocol: Peptide Purification by RP-HPLC

Materials:

-

Crude peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a water/ACN mixture). Filter the solution through a 0.22 µm syringe filter to remove any particulates.[23]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

-

Purification Run:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B.

-

Inject the prepared sample onto the column.

-

Run a linear gradient of increasing Mobile Phase B concentration to elute the peptide. A typical gradient might be 5-65% B over 60 minutes, but this should be optimized for each peptide.[23]

-

-

Fraction Collection: Monitor the elution profile at a wavelength of 210-220 nm and collect fractions corresponding to the major peaks.

-

Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white, fluffy powder.

Typical RP-HPLC Purification Parameters:

| Parameter | Value |

| Column | Preparative C18, 5-10 µm particle size, 100-300 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) |

| Detection | 214 nm or 220 nm |

| Gradient | Optimized based on an initial analytical run |

Post-Purification Modification: Leveraging the Azide Moiety of N3-D-Orn

The incorporation of N3-D-Orn(Fmoc)-OH provides a powerful handle for post-synthetic modification via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8][24] This "click" reaction is highly specific, efficient, and bio-orthogonal, meaning it proceeds under mild, aqueous conditions without interfering with other functional groups present in the peptide.[25][26] This allows for the precise conjugation of the peptide to a wide range of molecules, including fluorescent dyes, PEG chains, targeting ligands, or other peptides.[25][27]

The CuAAC "Click" Reaction

The CuAAC reaction involves the [3+2] cycloaddition between the azide group on the ornithine side chain and a terminal alkyne on a molecule of interest.[28] This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[24] The result is a stable, five-membered triazole ring linking the peptide to the desired molecule.[9]

Diagram of the CuAAC "Click" Reaction

Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocol: "Click" Conjugation

This protocol provides a general procedure for the CuAAC reaction with a purified, azide-containing peptide.

Materials:

-

Purified azide-containing peptide

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Suitable buffer (e.g., phosphate buffer, pH 7)

-

Solvent for dissolving reactants (e.g., DMSO)

Procedure:

-

Reactant Preparation: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the buffer. A small amount of a co-solvent like DMSO may be needed to aid solubility.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

-

Reaction Initiation: To the peptide/alkyne mixture, add the sodium ascorbate solution followed by the CuSO₄ solution. The final concentrations are typically in the millimolar range.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by RP-HPLC or LC-MS.[24]

-

Purification: Once the reaction is complete, the "clicked" peptide conjugate can be purified by RP-HPLC to remove the catalyst and any unreacted starting materials.

Conclusion

The successful cleavage and purification of synthetic peptides are critical determinants of their final utility. For peptides incorporating specialized amino acids like N3-D-Orn(Fmoc)-OH, these final steps not only yield a pure product but also prepare it for exciting and versatile post-synthetic modifications. By understanding the chemical principles behind cleavage cocktails and mastering the techniques of RP-HPLC, researchers can confidently produce high-quality, azide-functionalized peptides. The subsequent application of "click" chemistry opens up a vast landscape for creating novel peptide conjugates with tailored properties for a multitude of applications in research, diagnostics, and therapeutics.

References

- Vertex AI Search, based on its analysis of RP-HPLC for peptide purific

- Vertex AI Search, based on its analysis of RP-HPLC for protein and peptide separ

- Vertex AI Search, based on its analysis of the Fmoc protecting group and its deprotection mechanism.

- Vertex AI Search, based on its analysis of the solid-phase peptide synthesis process.

- Vertex AI Search, based on its analysis of CuAAC-mediated macrocycliz

- Vertex AI Search, based on its analysis of CuAAC-mediated macrocyclization of peptides

- Vertex AI Search, based on its analysis of peptide cycliz

- Vertex AI Search, based on its analysis of deprotection reagents in Fmoc SPPS.

- Vertex AI Search, based on its analysis of benzylthiols as scavengers in TFA cleavage.

- Vertex AI Search, based on its analysis of the Fmoc deprotection mechanism.

- Vertex AI Search, based on its analysis of peptide synthesis methods

- Vertex AI Search, based on its analysis of the SPPS process

- Vertex AI Search, based on its analysis of peptide cleavage procedures.

- Vertex AI Search, based on its analysis of peptide purification methods

- Vertex AI Search, based on its analysis of peptide purification by RP-HPLC

- Vertex AI Search, based on its analysis of the Fmoc deprotection mechanism

- Vertex AI Search, based on its analysis of cleavage cocktail Reagent B.

- Vertex AI Search, based on its analysis of cleavage cocktail selection.

- Vertex AI Search, based on its analysis of peptide cleavage protocols for Fmoc-L-Leu-MPPA linker.

- Vertex AI Search, based on its analysis of the role of scavengers in cleavage cocktails for Cys-containing peptides.

- Vertex AI Search, based on its analysis of peptide click chemistry

- Vertex AI Search, based on its analysis of the overview of SPPS.

- Vertex AI Search, based on its analysis of solid-phase peptide synthesis

- Vertex AI Search, based on its analysis of CuAAC click chemistry in peptide synthesis

- Vertex AI Search, based on its analysis of HPLC of peptides and proteins.

- Vertex AI Search, based on its analysis of click chemistry in peptide-based drug design.

- Vertex AI Search, based on its analysis of protocols for CuAAC with propargyl

- Vertex AI Search, based on its analysis of peptide cleavage

- Vertex AI Search, based on its analysis of click peptides

- Vertex AI Search, based on its analysis of acid cleavage/deprotection in Fmoc/tBu SPPS.

- Vertex AI Search, based on its analysis of cleavage techniques

- Vertex AI Search, based on its analysis of TFA cleavage strategy for mitigating S-tButylated Cys-peptide form

- Vertex AI Search, based on its analysis of the mechanism of Fmoc deprotection

- Vertex AI Search, based on its analysis of the application of click chemistry in peptide modific

- Vertex AI Search, based on its analysis of Fmoc resin cleavage and deprotection

- Vertex AI Search, based on its analysis of Fmoc resin cleavage protocols

- Vertex AI Search, based on its analysis of the introduction to click chemistry

- Vertex AI Search, based on its analysis of Fmoc cleavage

- Vertex AI Search, based on its analysis of purification of peptides modified with Fmoc-L-Dap(N3)-OH.

Sources

- 1. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 2. One moment, please... [powdersystems.com]

- 3. Solid Phase Peptide Synthesis: Process & Advantages [piramalpharmasolutions.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. cpcscientific.com [cpcscientific.com]

- 10. cem.de [cem.de]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. biotage.com [biotage.com]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. peptide.com [peptide.com]

- 19. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 20. bachem.com [bachem.com]

- 21. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. renyi.hu [renyi.hu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. bachem.com [bachem.com]

- 26. lumiprobe.com [lumiprobe.com]

- 27. aladdin-e.com [aladdin-e.com]

- 28. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing reaction conditions for click chemistry with N3-D-Orn(Fmoc)-OH

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Click Chemistry with N3-D-Orn(Fmoc)-OH

Introduction: The Reagent & The Challenge

You are working with N3-D-Orn(Fmoc)-OH (Fmoc-D-Azido-Ornithine). This reagent is a powerful tool for peptidomimetics because it combines three critical features:

-

Fmoc Protection: Compatible with standard Solid-Phase Peptide Synthesis (SPPS).[1]

-

Azide Handle (

): Enables bioorthogonal "click" chemistry.[1] -

D-Stereochemistry: The D-isomer confers resistance to proteolytic degradation, increasing the biological half-life of your final conjugate.

The Engineering Challenge: The primary difficulty with Ornithine-based azides compared to Lysine-based azides is the side-chain length . Ornithine has a 3-carbon side chain (vs. 4 for Lysine). This places the click reaction closer to the peptide backbone, increasing steric hindrance, especially on solid support (resin). Furthermore, the Fmoc group is base-labile, meaning standard click conditions must be carefully buffered to prevent premature deprotection.

Part 1: Decision Matrix & Workflow

Before mixing reagents, determine your reaction environment. The choice between On-Resin and Solution-Phase dictates your solvent and catalyst strategy.

Figure 1: Strategic decision tree for selecting the optimal reaction environment. On-resin is preferred for synthesis efficiency, while solution phase is preferred for complex protein conjugations.

Part 2: Optimized CuAAC Protocols

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for this reagent. However, Cu(I) is unstable and can oxidize to Cu(II) (inactive) or cause peptide aggregation.

The "Gold Standard" Catalyst System

Do not use simple Copper Iodide (CuI). It is unstable. You must use a generated Cu(I) system with a stabilizing ligand.[2][3]

| Component | Recommended Reagent | Role |

| Copper Source | CuSO | Precursor to active Copper. |

| Reducing Agent | Sodium Ascorbate (NaAsc) | Reduces Cu(II) to active Cu(I).[2] |

| Ligand | THPTA (Not TBTA) | Crucial: THPTA is water-soluble and protects Cu(I) from oxidation better than TBTA.[2][3] It also prevents Cu-induced degradation of the Fmoc group. |

Protocol A: On-Resin Click (Recommended)

Best for: Attaching small molecules (fluorophores, drugs) before cleaving the peptide.

-

Swell Resin: Swell the resin (containing N3-D-Orn) in DMF for 30 mins.

-

Prepare Reagent Mix (per 0.1 mmol peptide):

-

Solvent: Degassed DMF (2 mL).

-

Alkyne: 3.0 equivalents (relative to peptide).

-

CuSO

: 0.5 equivalents. -

THPTA: 2.5 equivalents (Maintain 5:1 Ligand:Cu ratio).

-

NaAsc: 5.0 equivalents (Add last).

-

-

Incubation: Add mixture to resin. Sparge with Nitrogen/Argon. Shake at Room Temp (RT) for 6–12 hours.

-

Note: The D-Ornithine side chain is short. If yield is low, heat to 40°C.

-

-

Wash: Wash extensively with DMF (x5), dilute EDTA (x2, to remove Copper), then DMF (x3).

Protocol B: Solution Phase Click

Best for: Conjugating the peptide to large proteins or if the peptide is insoluble on-resin.

-

Dissolve Peptide: Dissolve Fmoc-peptide in DMSO or DMF/Water (1:1).

-

Add Reagents:

-

Add Alkyne (1.2 – 1.5 eq).

-

Premix CuSO

and THPTA (1:5 ratio) in water, then add to reaction. -

Add Sodium Ascorbate (final concentration 5 mM).

-

-

Monitor: Check via LC-MS. Reaction is usually complete in < 1 hour.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes observed with Fmoc-Azido-Ornithine.

Q1: My reaction mixture turned brown/black. What happened?

Diagnosis: Copper Oxidation. The active Cu(I) species is yellow/colorless. A brown/black precipitate indicates Cu(I) has oxidized to Cu(II) oxides or disproportionated. Fix:

-

Degas solvents: Oxygen is the enemy. Sparge all buffers with Argon/Nitrogen for 15 mins.

-

Increase Ligand: Ensure your THPTA:Cu ratio is at least 5:1.

-

Refresh Ascorbate: Sodium Ascorbate degrades in solution. Make it fresh immediately before use.

Q2: I lost the Fmoc group during the click reaction.

Diagnosis: Base-Catalyzed Deprotection. Fmoc is removed by secondary amines (like piperidine) or high pH (>9). While CuAAC is pH tolerant, basic additives or "click cocktails" containing amines can trigger this. Fix:

-

Check pH: Ensure reaction pH is 7.0 – 8.0.

-

Avoid Organic Bases: Do not add DIPEA, Piperidine, or TEA to the click reaction.

-

Buffer: Use HEPES or Phosphate buffer if working in aqueous solution.

Q3: The yield is low (Incomplete conversion of Azide).

Diagnosis: Steric Hindrance (The "Ornithine Effect"). N3-D-Orn has a shorter side chain (3 carbons) than Lysine (4 carbons). The azide is buried closer to the peptide backbone, making it harder for the alkyne to access, especially if the alkyne is bulky. Fix:

-

Use a Linker: Do not attach a bulky drug directly to the alkyne. Use an alkyne with a PEG-spacer (e.g., Alkyne-PEG4-Drug).

-

Heat: Increase temperature to 40–50°C (Fmoc is stable up to ~60°C in neutral DMF).

-

Switch to Solution Phase: Cleave the peptide first to remove the steric bulk of the resin matrix.

Q4: My peptide precipitated during the reaction.

Diagnosis: Aggregation. Fmoc groups are hydrophobic. The triazole product might also be hydrophobic. Fix:

-

Add Chaotropes: Add Guanidine HCl (6M) or Urea (8M) if working in water.

-

Solvent Shift: Increase DMSO or DMF concentration.

-

Sonication: Briefly sonicate the mixture to break up aggregates (monitor temperature).

Part 4: Logic Flow for Troubleshooting

Use this flowchart to diagnose low yields or impurities.

Figure 2: Diagnostic logic for common failures with Fmoc-Azido-Ornithine.

References

-

BenchChem. An In-depth Technical Guide to Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine (N3-L-Orn(Fmoc)-OH). (2025).[1][5][6]

-

Glen Research. New Product - THPTA - A Water Soluble Click Ligand. (2014).[7]

-

National Institutes of Health (PMC). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. (2014).[7]

-

BroadPharm. Click Chemistry Protocols & Ligand Optimization. (2024).[8]

-

Royal Society of Chemistry. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. (2021).[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. glenresearch.com [glenresearch.com]

- 4. confluore.com.cn [confluore.com.cn]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.